molecular formula C8H9BrN2O2 B8761838 3-amino-3-(5-bromopyridin-3-yl)propanoic acid

3-amino-3-(5-bromopyridin-3-yl)propanoic acid

Cat. No.: B8761838
M. Wt: 245.07 g/mol
InChI Key: FDBHAXKSSQPQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-3-(5-bromopyridin-3-yl)propanoic acid is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . This compound is characterized by the presence of an amino group, a bromopyridine ring, and a propionic acid moiety. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(5-bromopyridin-3-yl)propanoic acid typically involves the reaction of 5-bromopyridine-3-boronic acid with various reagents under specific conditions . One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromopyridine moiety into the propionic acid framework .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar palladium-catalyzed cross-coupling reactions, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(5-bromopyridin-3-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-3-(5-bromopyridin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-3-(5-bromopyridin-3-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and bromopyridine functional groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

3-amino-3-(5-bromopyridin-3-yl)propanoic acid

InChI

InChI=1S/C8H9BrN2O2/c9-6-1-5(3-11-4-6)7(10)2-8(12)13/h1,3-4,7H,2,10H2,(H,12,13)

InChI Key

FDBHAXKSSQPQMA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C(CC(=O)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.50 g (51.07 mmol) 5-bromopyridine-3-carbaldehyde were suspended in 22 ml ethanol. 5.31 g (51.07 mmol) propanedioic acid and 8.27 g (107.25 mmol) ammonium acetate were added. The mixture was refluxed for 4 hours and after cooling to room temperature filtrated. The residue was washed with cold ethanol and dried in vacuum at 45° C. to give 8.69 g (69%) 3-amino-3-(5-bromo-pyridin-3-yl)propionic acid.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
5.31 g
Type
reactant
Reaction Step Two
Quantity
8.27 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Three

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